Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl-

Description

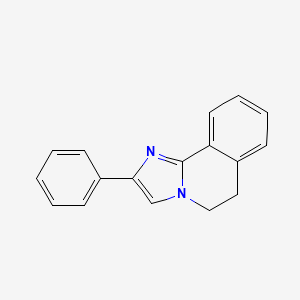

Chemical Structure and Properties Imidazo[2,1-a]isoquinoline, 5,6-dihydro-2-phenyl- (CAS: 103253-93-6) is a bicyclic heterocyclic compound with the molecular formula C₁₇H₁₅ClN₂O₄ (monoperchlorate form) and a molecular weight of 346.77 g/mol. Its structure consists of a fused imidazole and isoquinoline ring system, with a phenyl substituent at position 2 and partial saturation at the 5,6-positions .

Synthesis

Key synthetic routes include:

- Cycloaddition Strategies: One-pot three-component reactions using isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles (e.g., ethyl propiolate) yield imidazo[2,1-a]isoquinoline derivatives .

- Functionalization of Precursors: Acylation of 2-substituted imidazo[2,1-a]isoquinolines enables the introduction of diverse substituents, as demonstrated in studies by Kuz’menko et al. .

Properties

CAS No. |

87773-10-2 |

|---|---|

Molecular Formula |

C17H14N2 |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline |

InChI |

InChI=1S/C17H14N2/c1-2-7-14(8-3-1)16-12-19-11-10-13-6-4-5-9-15(13)17(19)18-16/h1-9,12H,10-11H2 |

InChI Key |

CPBGAKDACNKZIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Intramolecular Direct Arylation

Rhodium(III) catalysts enable efficient intramolecular C–H activation for constructing the imidazo[2,1-a]isoquinoline core. Kambe et al. developed a Cp*RhIII-catalyzed method using 2-arylbenzimidazoles 1a–n and α-diazoketoesters 7 , achieving yields of 58–97% under oxidative conditions (Cu(OAc)₂, pivalic acid) . The mechanism involves:

-

Coordination of the imidazole nitrogen to Rh(III).

-

Sequential C–H bond activation at C2 and aryl positions.

-

Reductive elimination to form the fused bicyclic structure .

Substituents at the ortho position of the benzene ring reduced yields due to steric hindrance (e.g., 2c : 62% vs. 2a : 85%) . Additives like HOAc or KOAc enhanced decarboxylation and retro-Claisen pathways, enabling structural diversification .

Palladium-Catalyzed Oxidative Cross-Coupling

Palladium(II) chloride with Cu(OAc)₂ as an oxidant facilitates oxidative coupling between N-styrylbenzimidazoles 11 and aryl substrates. Bao et al. reported this method for synthesizing C5–C6 unsubstituted derivatives 1a in 32–75% yields . Key advantages include:

-

Tolerance for electron-donating (-OMe) and withdrawing (-NO₂) groups.

However, Pd-based systems require stringent anhydrous conditions and exhibit lower efficiency compared to Rh catalysts .

Copper-Catalyzed Sonogashira Coupling and Cyclization

Liu et al. utilized CuI with calcium carbide (CaC₂) as a solid alkyne source for one-pot synthesis . The protocol involves:

-

Sonogashira coupling of 2-(2-bromophenyl)benzimidazoles 21 with in situ-generated alkynes.

-

Nucleophilic addition-cyclization to form benzo imidazo[2,1-a]isoquinolines .

| Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2-Bromophenyl (R = H) | 68–83 | 12 |

| 4-Fluorophenyl | 72 | 14 |

This method avoids pre-functionalized alkynes, reducing costs and steps .

Photochemical Cyclization Strategies

Mallory-type photocyclization under yellow light (40 W) enables a one-pot synthesis from ketene dithioacetals and N-nucleophiles . Silica gel additives improved crude yields from 35% to 85% by stabilizing intermediates . Recent advances employ Ru-based photocatalysts for visible-light-driven reactions, achieving 94% yield for 5aa in flow reactors .

Microwave-Assisted Tandem Cyclization

Microwave irradiation (150°C, DMF) accelerates Pd(OAc)₂-catalyzed tandem cyclization of o-bromobenzaldehydes 21 with o-phenylenediamines 19 . This method produces 5,6-dihydro derivatives in 68–83% yields within 2 hours, outperforming conventional heating .

Comparative Analysis of Methods

| Method | Catalyst | Yield Range (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Rh-catalyzed | Cp*RhIII | 58–97 | Structural diversity, high efficiency | Cost of Rh precursors |

| Pd-catalyzed | PdCl₂/Cu(OAc)₂ | 32–75 | Broad substrate scope | Sensitivity to moisture |

| Cu-catalyzed | CuI/CaC₂ | 68–83 | Cost-effective, one-pot | Limited to aryl halides |

| Photochemical | None/Ru | 72–94 | Mild conditions, scalability | Requires specialized equipment |

| Microwave-assisted | Pd(OAc)₂ | 68–83 | Rapid synthesis | Energy-intensive instrumentation |

Mechanistic Insights and Optimization

-

Decarboxylation Pathways : Rh-catalyzed reactions exploit α-diazoketoesters’ ester groups (-COOEt, -COOtBu) to trigger retro-Claisen cleavage, enabling C5–C6 saturation .

-

Additive Effects : KOAc in Rh systems accelerates ligand exchange, while HOAc enhances protonation during reductive elimination .

-

Solvent Optimization : Ethyl acetate outperforms benzene in photocyclization by stabilizing radical intermediates .

Applications and Derivative Synthesis

The 5,6-dihydro-2-phenyl variant serves as a precursor for bioactive analogs. For example:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of Imidazo(2,1-a)isoquinoline exhibit significant antimicrobial properties against various bacterial and fungal strains. This compound's ability to disrupt microbial cell function makes it a candidate for developing new antimicrobial agents.

Case Study : A study reported that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections caused by these pathogens .

2. Anticancer Potential

Imidazo(2,1-a)isoquinoline derivatives have been evaluated for their anticancer properties. The compound’s structural features allow it to interact with key biological targets involved in cancer progression.

Case Study : A recent study focused on the synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives highlighted their efficacy as PI3Kα inhibitors. This class of compounds demonstrated promising antitumor activity by inducing apoptosis in cancer cell lines .

Biological Mechanisms

The mechanisms of action for Imidazo(2,1-a)isoquinoline involve interactions with various biological targets:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit critical enzymes involved in disease pathways, such as PI3Kα in cancer cells.

- Receptor Modulation : Some derivatives modulate receptor activity, which can alter cellular signaling pathways relevant to disease progression.

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imidazo[1,2-a]pyridine | Pyridine fused with imidazole | Anticancer and antimicrobial |

| Benzimidazo[2,1-a]isoquinoline | Benzene fused with isoquinoline | Antimicrobial |

| Imidazo[4,5-b]pyridine | Pyridine fused with imidazole | Neurological effects |

Mechanism of Action

The mechanism of action of imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of topoisomerase I, leading to DNA damage in cancer cells. Additionally, it can modulate protein kinases, affecting various signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

Notes

- Toxicology: 2-(o-Methoxyphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline shows reproductive toxicity in rodents (TDLo: 50–75 mg/kg) .

- Stability: Thermal decomposition releases toxic NOₓ vapors .

- Research Gaps: Limited data on pyrimido[2,1-a]isoquinoline bioactivity and imidazo derivatives’ long-term toxicity.

Biological Activity

Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is C17H14N2. It features a bicyclic structure composed of imidazole and isoquinoline moieties along with a phenyl group. This unique structural configuration contributes to its reactivity and biological profile.

1. Anticancer Activity

Research indicates that derivatives of Imidazo(2,1-a)isoquinoline exhibit cytotoxic properties against various cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase I and protein kinase A (PKA) .

- Case Studies : In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines such as H460 and A549. For example, one study reported IC50 values indicating moderate cytotoxicity against these lines .

2. Antimicrobial Properties

Imidazo(2,1-a)isoquinoline derivatives also display antimicrobial activities:

- Spectrum of Activity : They have been tested against various bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents.

- Research Findings : Some studies have highlighted the ability of these compounds to disrupt microbial membranes or inhibit essential metabolic pathways .

Synthesis Methods

The synthesis of Imidazo(2,1-a)isoquinoline derivatives typically involves several strategies:

- C-H Activation : Recent advancements have focused on C-H activation methods to construct complex structures efficiently. For instance, oxidative annulation techniques utilizing catalysts like palladium have been reported .

- Synthetic Routes : Common methods include the use of α-diazoketoesters combined with 2-arylbenzimidazoles to yield desired products with varying degrees of substitution .

Comparison with Related Compounds

To understand the uniqueness of Imidazo(2,1-a)isoquinoline, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imidazo[1,2-a]pyridine | Pyridine ring fused with imidazole | Anticancer and antimicrobial |

| Benzimidazo[2,1-a]isoquinoline | Benzene fused with isoquinoline | Antimicrobial |

| Imidazo[4,5-b]pyridine | Pyridine fused with imidazole | Neurological effects |

Imidazo(2,1-a)isoquinoline stands out due to its specific combination of imidazole and isoquinoline rings along with a phenyl substituent. This unique structure allows for diverse interactions within biological systems that may not be replicated by other derivatives .

Q & A

Basic Question

- Spectroscopy : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and structural assignments. For example, aromatic proton signals in the δ 7.2–8.1 ppm range in NMR indicate phenyl substituents, while imidazole ring protons appear at δ 6.5–7.0 ppm .

- Computational Tools : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR shifts. Software like Gaussian or ORCA is often used for these simulations .

How can computational reaction path search methods enhance the synthesis of Imidazo[2,1-a]isoquinoline derivatives?

Advanced Question

Quantum chemical calculations (e.g., using the AFIR method) enable in silico exploration of reaction pathways, identifying transition states and intermediates. For example, ICReDD’s workflow integrates these calculations with experimental data to narrow optimal conditions (e.g., solvent, temperature) for cyclization reactions, reducing trial-and-error experimentation by ~40% . Virtual screening of substituent effects (e.g., phenyl vs. methoxyphenyl groups) can also predict regioselectivity trends before lab work .

How should researchers address contradictions in reported reaction yields or product distributions for similar derivatives?

Advanced Question

Discrepancies often arise from variations in experimental parameters (e.g., reagent stoichiometry, catalyst loading) or analytical methods. A systematic approach includes:

- Comparative Meta-Analysis : Tabulate conditions from conflicting studies (e.g., Kuz’menko et al. (1983) vs. Smakula et al. (1977)) to identify critical variables .

- Controlled Replication : Reproduce reactions under standardized conditions while isolating one variable (e.g., temperature) to assess its impact.

- Advanced Characterization : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm structural assignments and rule out isomer formation .

What experimental design strategies optimize reaction variables for synthesizing 2-substituted Imidazo[2,1-a]isoquinolines?

Advanced Question

Factorial design (e.g., 2³ full factorial) is effective for multivariable optimization. For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst Loading | 5 mol% | 15 mol% |

| Solvent Polarity | Toluene | DMF |

Response surface methodology (RSM) can then model interactions between variables and predict optimal conditions (e.g., 85°C, 10 mol% catalyst in DMF) to maximize yield .

What challenges arise in synthesizing 5,6-dihydro derivatives, and how can they be mitigated?

Advanced Question

The dihydro moiety introduces sensitivity to oxidation, requiring inert atmospheres (N₂/Ar) and anhydrous conditions. Side reactions like over-oxidation to fully aromatic systems can occur if oxidizing agents (e.g., DDQ) are used. Mitigation strategies include:

- Stepwise Protection : Temporarily block reactive sites (e.g., using Boc groups) during functionalization .

- Low-Temperature Quenching : Rapid cooling after reaction completion minimizes decomposition.

- Real-Time Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and terminate at the dihydro stage .

How can structure-activity relationship (SAR) studies be designed for Imidazo[2,1-a]isoquinoline derivatives?

Advanced Question

SAR workflows typically involve:

Library Synthesis : Introduce diverse substituents (e.g., electron-withdrawing/donating groups) at the 2-phenyl position .

Biological Assays : Screen derivatives for target activity (e.g., kinase inhibition) using high-throughput methods.

Computational Modeling : Generate 3D-QSAR models (e.g., CoMFA) to correlate substituent effects with activity. For example, methoxy groups at the para position may enhance binding affinity to benzodiazepine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.